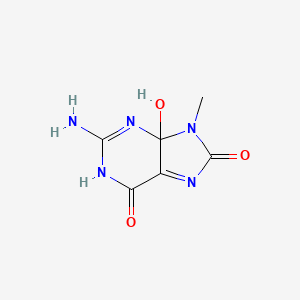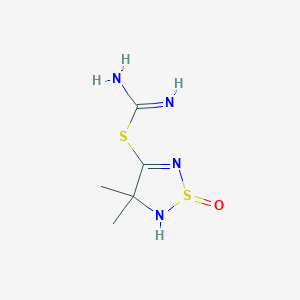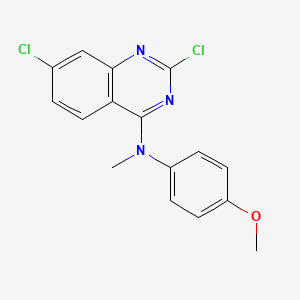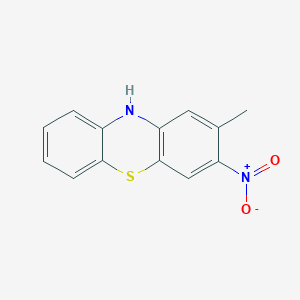![molecular formula C17H28N2O4 B14211214 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline CAS No. 620115-15-3](/img/structure/B14211214.png)
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is a complex organic compound characterized by the presence of a tetraoxa-azacyclopentadecane ring attached to a benzene ring via a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline typically involves the reaction of 4-formylbenzoic acid with 1,4,7,10-tetraoxa-13-azacyclopentadecane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product, 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]benzaldehyde, is then reduced to the corresponding aniline derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow systems, can be applied to scale up the laboratory synthesis to an industrial level.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically require acidic conditions and the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]benzaldehyde: An intermediate in the synthesis of the aniline derivative.
1,4,7,10-Tetraoxa-13-azacyclopentadecane: The parent compound, which serves as a building block for the synthesis of various derivatives.
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]-9,10-dihydroacridin-9-one:
Uniqueness
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is unique due to the presence of both the tetraoxa-azacyclopentadecane ring and the aniline group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
620115-15-3 |
|---|---|
Molekularformel |
C17H28N2O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)aniline |
InChI |
InChI=1S/C17H28N2O4/c18-17-3-1-16(2-4-17)15-19-5-7-20-9-11-22-13-14-23-12-10-21-8-6-19/h1-4H,5-15,18H2 |
InChI-Schlüssel |
JNWVSGZOLFRQAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCOCCN1CC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)

![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14211160.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]](/img/structure/B14211174.png)



![2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane](/img/structure/B14211208.png)



![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
